4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole
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Overview
Description
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a benzothiadiazole core through ethynyl linkages. The benzothiadiazole core is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 4,7-dibromo-2,1,3-benzothiadiazole is reacted with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with ethynyl groups converted to ethylene or ethane.
Substitution: Substituted benzothiadiazole derivatives with various functional groups attached.
Scientific Research Applications
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazole
- 4,7-Bis[(4-methylphenyl)ethynyl]-2,1,3-benzothiadiazole
- 4,7-Bis[(4-chlorophenyl)ethynyl]-2,1,3-benzothiadiazole
Uniqueness
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole stands out due to the presence of methoxy groups, which can enhance its solubility and electronic properties. These modifications can lead to improved performance in applications such as organic electronics and biological imaging compared to its analogs.
Properties
CAS No. |
448296-98-8 |
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Molecular Formula |
C24H16N2O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4,7-bis[2-(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C24H16N2O2S/c1-27-21-13-5-17(6-14-21)3-9-19-11-12-20(24-23(19)25-29-26-24)10-4-18-7-15-22(28-2)16-8-18/h5-8,11-16H,1-2H3 |
InChI Key |
RFPHVWLJQJRYSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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